Ethyl 4-heptylcyclohexane-1-carboxylate
Description
Ethyl 4-heptylcyclohexane-1-carboxylate is an ester derivative of cyclohexanecarboxylic acid featuring a heptyl substituent at the 4-position of the cyclohexane ring and an ethyl ester group at the 1-position. These compounds are typically synthesized via esterification or substitution reactions and serve as intermediates in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
74225-19-7 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
ethyl 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
AFDFFIXKBVDEIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-heptylcyclohexane-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 4-heptylcyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-heptylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 4-heptylcyclohexane-1-carboxylic acid and ethanol.
Reduction: 4-heptylcyclohexane-1-methanol.
Transesterification: A different ester and ethanol, depending on the alcohol used.
Scientific Research Applications
Ethyl 4-heptylcyclohexane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-heptylcyclohexane-1-carboxylate primarily involves its hydrolysis to release the active carboxylic acid and ethanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. The released carboxylic acid can then interact with various molecular targets and pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 4-heptylcyclohexane-1-carboxylate with structurally related cyclohexane carboxylate esters, based on data from analogous compounds in the evidence:
Structural and Functional Differences
- Substituent Effects: The heptyl chain in the target compound enhances lipophilicity compared to polar groups like hydroxyethyl () or benzylamino (). This property makes it suitable for nonpolar solvent-based reactions or lipid membrane studies. Amino and benzylamino groups () introduce hydrogen-bonding capabilities and chiral centers, enabling applications in asymmetric synthesis.
- Physical Properties: Longer alkyl chains (e.g., heptyl) generally reduce water solubility and increase boiling points compared to shorter or polar substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
